2-Pentanone, 4-methoxy-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 4-methoxy-1-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 4-methoxyacetophenone with a suitable alkyl halide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium carbonate or sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of 2-Pentanone, 4-methoxy-1-phenyl- may involve more efficient and cost-effective methods. These methods could include continuous flow processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce production costs. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 4-methoxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 4-methoxy-1-phenyl-2-pentanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pentanone, 4-methoxy-1-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Pentanone, 4-methoxy-1-phenyl- depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-phenyl-2-pentanone
- 4-Methoxy-1-phenyl-2-butanone
- 4-Methoxy-1-phenyl-3-pentanone
Uniqueness
2-Pentanone, 4-methoxy-1-phenyl- is unique due to its specific structural features, such as the position of the methoxy and phenyl groups. These features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
654643-21-7 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-methoxy-1-phenylpentan-2-one |
InChI |
InChI=1S/C12H16O2/c1-10(14-2)8-12(13)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
OQGCYVPUOZWAHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)CC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.